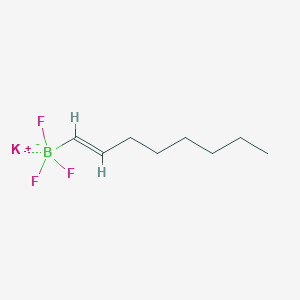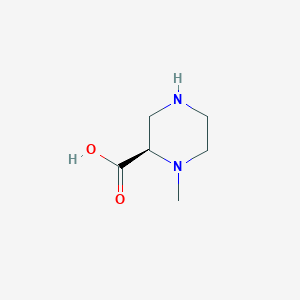![molecular formula C12H10ClNO2 B13904923 2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13904923.png)
2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with an appropriate amine and an acid catalyst to form the oxazole ring. The reaction conditions often include refluxing in a suitable solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of 2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid.
Reduction: Formation of 2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. For example, it may interact with nuclear receptor coactivator 1 or peroxisome proliferator-activated receptor gamma, affecting gene expression and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Cetirizine Related Compound C: 2-(2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)acetamide.
Thiazoles: Compounds with a thiazole ring, which also exhibit diverse biological activities.
Uniqueness
2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde is unique due to its specific structural features, including the oxazole ring and the chlorophenyl groupIts ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and development .
Properties
Molecular Formula |
C12H10ClNO2 |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde |
InChI |
InChI=1S/C12H10ClNO2/c1-8-11(6-7-15)14-12(16-8)9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3 |
InChI Key |
VLYKGLDTTSIMNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-3-(1H-imidazol-2-yl)-1,8-naphthyridin-4-one](/img/structure/B13904842.png)

![5-(chloromethyl)-4-(furan-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13904845.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13904856.png)
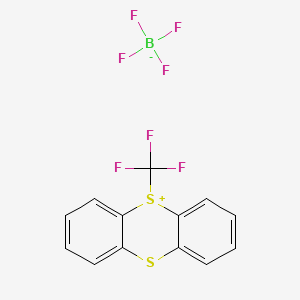
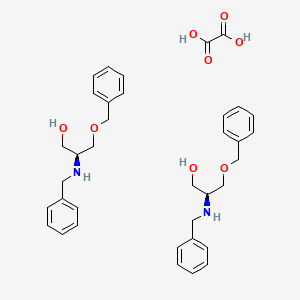
![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13904871.png)
![6-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13904877.png)
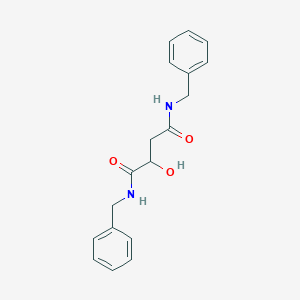
![tert-butyl 3-[(E)-3-cyanoprop-2-enylidene]azetidine-1-carboxylate](/img/structure/B13904892.png)
![8-(Trifluoromethyl)pyrido[2,3-f]quinazoline](/img/structure/B13904898.png)
![(8R)-8-vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane;hydrochloride](/img/structure/B13904905.png)
